molecular formula C15H14O B2556243 2-(4-Methylphenyl)-2-phenyloxirane CAS No. 80909-79-1

2-(4-Methylphenyl)-2-phenyloxirane

Cat. No. B2556243
CAS RN: 80909-79-1
M. Wt: 210.276
InChI Key: NGOINYOOXGVTDK-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, and common names .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and spectral data .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Diastereoselective Friedel-Crafts Cyclization Reactions : Compounds like 2-phenethyl-3-phenyloxirane have been utilized in Bronsted or Lewis acid-promoted Friedel-Crafts cycloalkylations, showing almost perfect diastereoselectivity. This process is significant in synthesizing complex organic molecules (Mühlthau & Bach, 2005).

  • Preparation of Key Pharmaceutical Intermediates : The compound is used in the synthesis of key intermediates for drugs like diltiazem. It is involved in a process where treatment with chiral dioxirane yields optically pure intermediates, essential in pharmaceutical manufacturing (Furutani et al., 2002).

Metabolism and Biochemical Studies

  • Studies on Metabolism of Styrene : In the study of styrene metabolism, phenyloxiranes like 2-(4-Methylphenyl)-2-phenyloxirane are transformed into glutathione S-conjugates. This research is pivotal in understanding the metabolic pathways and potential toxicological impacts of styrene and its derivatives (Watabe et al., 1983).

Pharmaceutical Research

  • Gelatinase Inhibition for Therapeutic Applications : Derivatives of 2-phenyloxirane have been studied for their role as inhibitors of gelatinases, which are significant in cancer and stroke treatment. Metabolites generated from these compounds demonstrate potent inhibition, showing promise for therapeutic applications (Lee et al., 2007).

Mechanism of Action

This refers to how the compound interacts with biological systems. It could involve binding to specific receptors, inhibition of enzymes, or other biochemical interactions .

Safety and Hazards

This involves detailing the safety precautions that need to be taken while handling the compound, its toxicity, and its environmental impact .

Future Directions

This involves discussing potential future research directions, applications, or improvements to the synthesis of the compound .

properties

IUPAC Name

2-(4-methylphenyl)-2-phenyloxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-12-7-9-14(10-8-12)15(11-16-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOINYOOXGVTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenyl)-2-phenyloxirane

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